molecular formula C11H11F4NO2 B12073045 Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12073045
M. Wt: 265.20 g/mol
InChI Key: VLPOLGQLPCTAOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound that features a trifluoromethyl group and a fluorine atom on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

    Esterification: Formation of esters by reacting with alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium fluoride (NaF) or potassium fluoride (KF).

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to promote ester formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while esterification can produce various esters depending on the alcohol used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoate
  • Methyl 2-amino-3-(4-fluoro-2-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-amino-3-(2,6-difluoro-3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate, a fluorinated amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F4N2O2C_{12}H_{12}F_4N_2O_2, with a molecular weight of approximately 292.24 g/mol. The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The introduction of trifluoromethyl groups can significantly increase the potency and selectivity of compounds against specific biological targets. For instance, studies have shown that trifluoromethyl substitutions can improve binding affinity to receptors and enzymes, leading to increased therapeutic efficacy .

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Properties : Fluorinated amino acids have been reported to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Details Reference
AntimicrobialEffective against E. coli and S. pneumoniae; showed cytotoxicity in cancer cell lines.
Enzyme InhibitionPotential inhibitor of ADAMTS7, impacting extracellular matrix remodeling.
Cancer Cell CytotoxicityExhibited significant cytotoxic effects on MCF-7 breast cancer cells compared to standard treatments like cisplatin.

Case Studies

  • Fluorinated Amino Acids in Cancer Therapy :
    A study highlighted the effectiveness of fluorinated amino acids, including derivatives similar to this compound, in targeting cancer cells. These compounds showed enhanced interaction with estrogen receptors, leading to improved anti-tumor activity .
  • Antimicrobial Efficacy :
    Research indicated that fluorinated compounds possess unique mechanisms that disrupt bacterial cell membranes, making them effective against resistant strains of bacteria such as Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups was linked to increased potency compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-4-7(12)2-3-8(6)11(13,14)15/h2-4,9H,5,16H2,1H3

InChI Key

VLPOLGQLPCTAOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

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